2-(2,2-dimethylcyclohexyl)-N-thiophen-3-ylsulfonylacetamide
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Overview
Description
2-(2,2-dimethylcyclohexyl)-N-thiophen-3-ylsulfonylacetamide is an organic compound that features a cyclohexyl ring substituted with two methyl groups, a thiophene ring, and a sulfonylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylcyclohexyl)-N-thiophen-3-ylsulfonylacetamide typically involves multiple steps:
Formation of the cyclohexyl ring: The cyclohexyl ring with two methyl groups can be synthesized through the hydrogenation of a suitable precursor, such as 2,2-dimethylcyclohexanone.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.
Formation of the sulfonylacetamide group: The sulfonylacetamide group can be synthesized by reacting the intermediate with sulfonyl chloride and then with acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethylcyclohexyl)-N-thiophen-3-ylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylcyclohexyl)-N-thiophen-3-ylsulfonylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylcyclohexanone: A precursor in the synthesis of the target compound.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their aromatic properties and potential biological activity.
Sulfonylacetamides: A class of compounds with similar functional groups, used in various chemical and pharmaceutical applications.
Uniqueness
2-(2,2-dimethylcyclohexyl)-N-thiophen-3-ylsulfonylacetamide is unique due to the combination of its cyclohexyl, thiophene, and sulfonylacetamide groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(2,2-dimethylcyclohexyl)-N-thiophen-3-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S2/c1-14(2)7-4-3-5-11(14)9-13(16)15-20(17,18)12-6-8-19-10-12/h6,8,10-11H,3-5,7,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHWIOBSDXBRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CC(=O)NS(=O)(=O)C2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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